pKa Shift Induced by Ortho-Methyl Substitution Enhances Ionization Control
2-(3-Amino-2-methylphenyl)acetic acid exhibits a predicted pKa of 4.50±0.10 , whereas the structurally analogous 2-(3-aminophenyl)acetic acid lacking the ortho-methyl group has a predicted pKa of 4.08±0.10 . The 0.42 unit increase in pKa corresponds to a roughly 2.6-fold difference in acid dissociation constant, indicating a weaker acidity for the methyl-substituted compound.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.50±0.10 (predicted) |
| Comparator Or Baseline | 2-(3-Aminophenyl)acetic acid, pKa = 4.08±0.10 (predicted) |
| Quantified Difference | +0.42 pKa units (2.6× lower Ka) |
| Conditions | Predicted values (ACD/Labs Percepta) |
Why This Matters
This pKa shift alters the compound's ionization state at physiological pH, influencing solubility, permeability, and potential interactions with biological targets.
